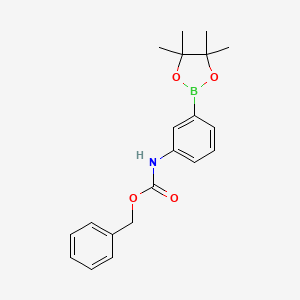

Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boron-containing carbamate derivative with the molecular formula C₂₀H₂₄BNO₄ and a molecular weight of 353.22 g/mol . The compound features a benzyl carbamate group linked to a phenyl ring substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Its synthesis likely involves palladium-catalyzed borylation or nucleophilic substitution reactions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula |

C20H24BNO4 |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)22-18(23)24-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H,22,23) |

InChI Key |

YTHYGIAKHGUUAN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biology: As a probe for studying enzyme activity and protein interactions.

Medicine: Potential use in drug development due to its ability to form stable carbon-carbon bonds.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is facilitated by the boronic ester group, which interacts with palladium catalysts to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of palladium complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Positioning

The compound belongs to a broader class of arylboronate carbamates, which are widely used in medicinal chemistry, materials science, and prodrug design. Below is a comparative analysis of key analogues:

Key Observations:

- Fluorine Introduction : Fluorination at the meta position (MW 371.21) improves metabolic stability and membrane permeability, making it suitable for prodrug development .

- Carbamate vs. Sulfonamide : Replacing the carbamate with a sulfonamide (MW 305.18) shifts applications toward protein-targeted therapies due to enhanced hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.